molecular formula C17H19N3O3S B2627928 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 941879-70-5

2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B2627928
CAS No.: 941879-70-5
M. Wt: 345.42
InChI Key: MIMIEPDENFVGRQ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. The benzothiazole core is a privileged scaffold in drug discovery, known for conferring diverse biological activities to molecules . Compounds based on this structure are extensively investigated as multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's . Their potential mechanisms of action often involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the hydrolysis of the neurotransmitter acetylcholine, and monoamine oxidase-B (MAO-B), an enzyme elevated in the brains of patients with neurodegenerative disorders . Furthermore, structural analogues of this compound have demonstrated substantial antiproliferative activity against various human cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7), suggesting its value as a lead compound in oncology research . The presence of the 4-methoxybenzamido and the N-methylcarboxamide substituents on the tetrahydrobenzothiazole core contributes to its unique binding properties and physicochemical characteristics. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can inquire for detailed pricing, availability in various pack sizes, and custom synthesis options. All handling and storage should be performed as per laboratory safety guidelines.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-18-16(22)12-4-3-5-13-14(12)19-17(24-13)20-15(21)10-6-8-11(23-2)9-7-10/h6-9,12H,3-5H2,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMIEPDENFVGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

In industrial production, the synthesis may be scaled up using optimized reaction conditions and continuous flow processes to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets .

In medicine, 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections. Its unique structure allows it to bind to specific enzymes and receptors, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .

The compound’s ability to interact with multiple targets and pathways makes it a versatile tool in scientific research. Its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction are of particular interest in the study of cancer and other diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Core : 4,5,6,7-Tetrahydro-1,3-benzothiazole (partially saturated).
  • Substituents :
    • 4-Methoxybenzamido group at position 2.
    • N-Methyl carboxamide at position 3.
  • Synthesis : Likely involves coupling reactions (e.g., using carbodiimides like EDCI) to attach the 4-methoxybenzamido group to the tetrahydrobenzothiazole core, followed by N-methylation .
Analog 1 : N-(2-Chlorophenyl)methyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS 955753-21-6)
  • Core : Identical tetrahydrobenzothiazole.
  • Substituents :
    • 4-Methoxybenzamido at position 2.
    • N-(2-chlorophenyl)methyl carboxamide at position 4.
  • Key Difference: The N-substituent is bulkier (2-chlorophenylmethyl vs.
Analog 2 : 2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (from )
  • Core : 4,5-Dihydrothiazole (less saturated).
  • Substituents :
    • Phenyl at position 2.
    • 3,4,5-Trimethoxyphenyl carboxamide at position 4.
  • Synthesis : Prepared via coupling of 4,5-dihydrothiazole-4-carboxylic acid with 3,4,5-trimethoxyaniline using EDCI/HOBt, yielding 98.7% .
Analog 3 : CSNK2 Inhibitor 84-(2-(4-Methoxybenzamido)thiazol-5-yl) Benzoic Acid (from )
  • Core : Thiazole (fully unsaturated).
  • Substituents :
    • 4-Methoxybenzamido at position 2.
    • Benzoic acid at position 5.
  • Biological Role : Casein kinase 2 (CSNK2) inhibitor, highlighting the 4-methoxybenzamido group’s role in kinase binding .

Physicochemical Properties

Property Target Compound Analog 1 (CAS 955753-21-6) Analog 2 (from ) Analog 3 (from )
Molecular Weight ~393.9 g/mol (calculated) ~453.3 g/mol ~428.5 g/mol ~382.4 g/mol
Ring Saturation Tetrahydro (4,5,6,7-saturated) Tetrahydro Dihydro (4,5-saturated) Fully unsaturated
Key Substituents N-Methyl, 4-methoxybenzamido N-(2-Cl-Ph)methyl 3,4,5-Trimethoxyphenyl Benzoic acid
Spectral Data Not reported Not reported IR: νC=O ~1663 cm⁻¹ Not reported

Biological Activity

2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.43 g/mol
  • IUPAC Name : 2-[(4-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Benzothiazole derivatives are known for their diverse pharmacological activities. The specific compound under consideration exhibits potential as an anticancer agent through several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown significant activity against leukemia and solid tumors at low micromolar concentrations .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases. This is critical in cancer therapy as it promotes programmed cell death in malignant cells while sparing normal cells.
  • Cell Cycle Arrest : Research suggests that benzothiazole derivatives can cause cell cycle arrest in the G1 or G2 phases, thereby preventing cancer cells from dividing and proliferating .

Biological Activity Data

The following table summarizes the biological activity data for related benzothiazole compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-2310.24Apoptosis induction
Compound BNCI-H2260.31Cell cycle arrest
Compound CHT-290.92Proliferation inhibition
This compoundVarious (not specified)TBDTBD

Case Studies

  • Anticancer Activity : A study highlighted that a related benzothiazole derivative exhibited remarkable anticancer activity against various cell lines including breast (MDA-MB-231), lung (NCI-H226), and colorectal (HT-29) cancers. The compound showed IC50 values ranging from 0.24 to 0.92 µM, indicating potent activity .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the benzothiazole scaffold significantly affect biological activity. Substituents such as methoxy or halogen groups enhance potency by improving binding affinity to target proteins involved in cancer progression .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide?

The synthesis typically involves coupling 4-methoxybenzoyl chloride with a tetrahydrobenzothiazole-carboxamide precursor. A common method uses carbodiimide crosslinkers like EDCI and HOBt in anhydrous solvents (e.g., dichloromethane or DMF) under reflux. For example, analogous compounds were synthesized by activating carboxylic acids with EDCI/HOBt, followed by amide bond formation with amines at controlled pH and temperature (4–6 hours, 0°C to room temperature) . Post-reaction purification via column chromatography or recrystallization ensures product purity. Confirmatory techniques include 1^1H NMR and mass spectrometry .

Basic: What in vitro assays are recommended for preliminary biological evaluation of this compound?

Standard assays include:

  • Kinase inhibition assays : Test activity against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods.
  • Cytotoxicity screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Solubility and stability tests : Evaluate solubility in PBS/DMSO and stability under physiological pH (e.g., pH 2.0–7.4) using HPLC .

Advanced: How can researchers resolve stereochemical ambiguities in the tetrahydrobenzothiazole core during synthesis?

Stereochemistry can be confirmed via:

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures.
  • NOESY NMR : Detect spatial proximities between hydrogens to infer ring conformation .
    For example, highlights the use of 1^1H NMR coupling constants to distinguish between (4R)- and (4S)-isomers in dihydrothiazole derivatives .

Advanced: How should researchers design experiments to address contradictory biological activity data across cell lines?

Contradictions may arise due to cell-specific uptake or metabolic differences. Mitigate this by:

  • Dose-response normalization : Compare activity using AUC (area under the curve) rather than single-dose metrics.
  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to correlate exposure with effect.
  • Target engagement assays : Use Western blotting or ELISA to verify inhibition of purported targets (e.g., kinase phosphorylation) .
    emphasizes multi-parametric analysis, including metabolic stability and membrane permeability, to contextualize discrepancies .

Advanced: What strategies optimize the compound’s stability under varying pH conditions for in vivo studies?

  • pH-rate profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C.
  • Prodrug derivatization : Mask labile groups (e.g., amides) with acid-labile protecting groups (e.g., tert-butyl esters).
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf-life .
    underscores the importance of evaluating reactivity toward oxidizing agents (e.g., H2_2O2_2) to predict in vivo stability .

Basic: What analytical techniques are critical for confirming the compound’s purity and identity?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C18_{18}H20_{20}N2_2O3_3S, MW 344.43) .
  • Multinuclear NMR : Assign 1^1H and 13^{13}C signals to verify substituent positions (e.g., methoxy at δ 3.8 ppm in 1^1H NMR) .
  • HPLC-DAD/ELSD : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can computational methods guide the rational design of derivatives with improved target affinity?

  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal groups.
  • MD simulations : Assess binding mode stability over 100 ns trajectories .
    highlights tetrazole-containing analogs for enhanced hydrogen bonding, a strategy applicable to modifying the benzamide moiety .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

  • LogP : Predicted ~2.5 (moderate lipophilicity).
  • pKa : The methoxybenzamido group (pKa ~1–3) may influence solubility at gastric pH.
  • Permeability : Assess via Caco-2 monolayer assays or PAMPA .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Ablate putative targets (e.g., kinases) to confirm loss of compound activity.
  • Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts.
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells via RNA-seq .

Advanced: What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for IC50_{50} values.
  • ANOVA with post-hoc tests : Compare multiple conditions while controlling for Type I error .

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